4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline
Description
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the ortho position and a 1-naphthylmethoxy substituent at the para position of the aniline ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bulky naphthylmethoxy moiety may influence steric interactions and π-π stacking in biological systems. This compound is of interest in medicinal and agrochemical research due to the combined electronic and steric effects of its substituents, which can modulate receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
4-(naphthalen-1-ylmethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)16-10-14(8-9-17(16)22)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZREGLMJIGWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 1-naphthylmethanol with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The naphthylmethoxy group and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Trifluoromethyl-Substituted Anilines and Their Properties
Notes:
- The ortho-substituted trifluoromethyl group (2-CF₃) confers greater acidity (pKa ~1.10) compared to meta (3.49) and para (2.75) analogs, enhancing cytotoxicity in cancer cells .
Physicochemical and Electronic Properties
Table 2: Substituent Effects on Key Properties
| Substituent | Position | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|---|
| -CF₃ | 2 | Strong electron-withdrawing | High | High |
| -OCH₂(1-naphthyl) | 4 | Steric bulk; moderate π-π | Very high | Moderate |
| -NO₂ | 2,6 | Electron-withdrawing | Moderate | Low |
| -OCH₃ | 4 | Electron-donating | Moderate | Low |
Biological Activity
4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline, with the CAS number 946784-39-0, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline is C₁₈H₁₄F₃NO. Its structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, alongside a naphthylmethoxy moiety that can influence receptor interactions and enzyme binding.
The mechanism of action for 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, particularly enzymes and receptors. It has been shown to act as an inhibitor of certain kinases, which play critical roles in cellular signaling pathways related to cancer progression. By binding to the active sites of these enzymes, the compound may prevent their activity, thereby inhibiting tumor cell growth and proliferation .
Anticancer Properties
Research indicates that 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, one study reported a dose-dependent reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has shown promising results in inhibiting microtubule affinity-regulating kinase (MARK), which is implicated in cancer cell migration and invasion. This inhibition could provide a mechanism for reducing metastasis in tumors .
Study on Anticancer Efficacy
A notable case study involved the administration of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline in murine models of cancer. The study found that treated mice exhibited reduced tumor sizes compared to control groups, with statistical significance (p < 0.05). Histological analysis revealed decreased cellular proliferation markers in tumors from treated mice, further supporting the compound's anticancer potential .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Tumor Size (mm³) | 150 ± 20 | 80 ± 15 |
| Proliferation Index | 0.85 ± 0.05 | 0.45 ± 0.03 |
| Apoptosis Rate (%) | 10 ± 2 | 30 ± 5 |
Toxicity and Safety Profile
While the biological activity of 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline is promising, it is essential to consider its toxicity profile. Preliminary studies indicate that at therapeutic doses, the compound exhibits minimal cytotoxic effects on normal cells. However, further investigations are needed to fully elucidate its safety profile and potential side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1-Naphthylmethoxy)-2-(trifluoromethyl)aniline?
- Methodology :
-
Nucleophilic Substitution : React 2-(trifluoromethyl)-4-hydroxyaniline with 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) .
-
Cross-Coupling : Utilize palladium-catalyzed Suzuki-Miyaura coupling between a boronic ester derivative and a trifluoromethylated aryl halide, followed by functionalization .
-
Key Considerations : Monitor reaction progress via LCMS (e.g., m/z 307 [M+H]+ observed in similar compounds) and optimize temperature (80–110°C) to avoid side reactions.
- Data Table :
| Step | Reagents/Conditions | Yield | Characterization (e.g., LCMS) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72% | m/z 307 [M+H]+ |
| 2 | Pd(PPh₃)₄, 110°C | 63% | δ 7.2–8.5 ppm (¹H NMR) |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
-
NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl δ₀₀ ~ -60 ppm in ¹⁹F NMR) .
-
LCMS/HPLC : Retention times (e.g., 0.81–1.25 minutes under SQD-FA05 conditions) and mass fragmentation patterns .
-
X-ray Crystallography : For absolute configuration (if crystalline), using SHELX programs for refinement .
- Example Data :
-
¹H NMR (CDCl₃) : δ 7.8 (d, J=8.5 Hz, 2H, naphthyl), 6.9 (s, 1H, aniline) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodology :
-
Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy functional to calculate HOMO-LUMO gaps and electrostatic potential maps .
-
Kinetic Energy Density Analysis : Model charge distribution at the trifluoromethyl-aniline junction to predict nucleophilic/electrophilic sites .
-
Validation : Compare computed IR spectra with experimental data to refine parameters.
Q. What strategies resolve contradictions in reaction yields during scale-up?
- Methodology :
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst loading (Pd 0.5–5 mol%), and temperature to identify optimal conditions .
- Byproduct Analysis : Use HPLC to detect intermediates (e.g., dehalogenated products) and adjust stoichiometry .
- Case Study : Bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline with NBS showed yield drops >10% at >60°C due to decomposition; lowering to 40°C restored efficiency .
Q. How does the compound interact with biological targets, such as tubulin?
- Methodology :
-
Molecular Docking : Simulate binding to α/β-tubulin heterodimers using nitroaniline derivatives as templates (e.g., PDB: 1TUB) .
-
In Vitro Assays : Measure microtubule destabilization via fluorescence polarization (IC₅₀ values) .
-
SAR Studies : Modify the naphthylmethoxy group to assess impact on binding affinity (e.g., bulkier substituents reduce solubility but improve potency) .
- Data Table :
| Derivative | Microtubule IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent | 0.45 | 1.2 |
| Naphthyl | 0.28 | 0.8 |
Q. What are the challenges in optimizing catalytic systems for its synthesis?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
